3-Bromo-5-ethynyl-4-methylpyridine
Description
3-Bromo-5-ethynyl-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with bromine (Br) at the 3-position, an ethynyl group (C≡CH) at the 5-position, and a methyl group (CH₃) at the 4-position. The ethynyl group enables click chemistry applications, while bromine facilitates cross-coupling reactions, making this compound a versatile building block in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-ethynyl-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQPZHKVCGXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylpyridine with an ethynylboronic acid under mild conditions .
Industrial Production Methods
Industrial production of 3-Bromo-5-ethynyl-4-methylpyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of high-purity reagents to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethynyl-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Bromo-5-ethynyl-4-methylpyridine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for constructing diverse molecular architectures. For instance, it can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form carbon-carbon bonds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Cross-Coupling | Forms carbon-carbon bonds with aryl halides | Aryl-substituted products |
| Nucleophilic Substitution | Reacts with nucleophiles to introduce new groups | Various substituted pyridines |
| Cycloaddition | Participates in cycloaddition reactions | Heterocyclic compounds |
Medicinal Chemistry
Pharmacophore Development
The compound is being explored for its potential as a pharmacophore in drug development. Its structural features enable it to interact with biological targets, which can lead to the design of novel therapeutics. Research indicates that derivatives of pyridine compounds often exhibit significant biological activities, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study investigated the anticancer potential of pyridine derivatives, including this compound. Results showed that modifications of the compound led to enhanced cytotoxicity against various cancer cell lines, highlighting its potential in developing new cancer treatments .
Material Science
Development of Advanced Materials
In material science, this compound is utilized to synthesize conductive polymers and advanced coatings. Its ability to form stable bonds with other materials makes it suitable for creating composites with enhanced mechanical and electrical properties.
Table 2: Applications in Material Science
| Application | Description | Benefits |
|---|---|---|
| Conductive Polymers | Used as a monomer for polymerization | Improved electrical conductivity |
| Coatings | Acts as a component in protective coatings | Enhanced durability and resistance |
Biological Research
Biochemical Assays
The compound is also studied for its interactions with biological molecules. It can serve as a tool in biochemical assays due to its ability to form covalent bonds with nucleophilic sites on proteins. This property allows researchers to investigate protein functions and interactions more effectively.
Mechanism of Action
The mechanism of action for this compound varies based on its application. In organic synthesis, it acts as a reactive intermediate; in biological systems, it interacts with specific molecular targets such as enzymes or receptors .
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethynyl-4-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
- 2-Bromo-5-methylpyridin-4-amine (CAS 1391423-76-9, Similarity: 0.79): This isomer swaps the bromine and methyl positions and introduces an amine group.
Functional Group Variations
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 905966-34-9): The trimethylsilyl (TMS) group protects the ethynyl moiety, enhancing stability during storage and handling. However, this protection necessitates a desilylation step before further reactions, unlike the unprotected ethynyl group in 3-Bromo-5-ethynyl-4-methylpyridine .
- 3-Bromo-5-Methoxypyridine (CAS 50720-12-2): The methoxy (OMe) group is electron-donating, activating the pyridine ring toward electrophilic substitution, whereas the ethynyl group in the target compound is electron-withdrawing, directing reactivity toward nucleophilic pathways .
Heterocyclic Analogs
- 5-Bromo-2-chloropyrimidin-4-amine : As a pyrimidine derivative, this compound’s dual nitrogen atoms increase ring electronegativity, altering hydrogen-bonding networks (e.g., N7–H···N interactions) and crystallinity compared to pyridine-based analogs. Such differences impact solubility and melting points .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₈H₇BrN | 212.06* | Not provided | Br (C3), C≡CH (C5), CH₃ (C4) | Reactive ethynyl for click chemistry |
| 5-Bromo-3-((TMS)ethynyl)pyridin-2-amine | C₁₀H₁₃BrN₂Si | 269.21 | 905966-34-9 | Br (C5), C≡C-SiMe₃ (C3), NH₂ (C2) | TMS protection enhances stability |
| 3-Bromo-5-Methoxypyridine | C₆H₆BrNO | 188.02 | 50720-12-2 | Br (C3), OMe (C5) | Electron-donating OMe group |
| 2-Bromo-5-methylpyridin-4-amine | C₆H₇BrN₂ | 187.04 | 1391423-76-9 | Br (C2), CH₃ (C5), NH₂ (C4) | High polarity due to amine group |
*Calculated based on molecular formula.
Biological Activity
3-Bromo-5-ethynyl-4-methylpyridine is a compound of significant interest in both organic synthesis and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in various scientific fields.
Chemical Structure : The compound features a bromine atom and an ethynyl group attached to a pyridine ring, which enhances its reactivity in various chemical reactions.
Target of Action : The primary target of this compound is the p38α mitogen-activated protein kinase (MAPK) . This kinase is involved in several cellular processes, including inflammation and stress responses, making it a crucial target for therapeutic intervention.
Mode of Action : The compound participates in the Suzuki–Miyaura cross-coupling reaction , a vital method for forming carbon-carbon bonds in organic synthesis. This reaction's efficiency can be influenced by environmental factors, such as temperature and the presence of catalysts like palladium.
Biological Activity
Research indicates that this compound has potential applications in drug discovery, particularly as an inhibitor in pathways associated with various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits p38α MAPK, impacting inflammatory pathways |
| Synthesis Applications | Used as a building block in synthesizing complex organic molecules |
| Therapeutic Potential | Explored for roles in drug discovery related to pain and inflammation |
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds structurally related to this compound. For example, research into similar pyridine derivatives has shown their effectiveness in preclinical models for conditions such as anxiety and pain management .
In one study, derivatives with similar structural motifs demonstrated significant activity against specific targets involved in neurodegenerative diseases, suggesting that this compound may also exhibit analogous properties .
Comparison with Similar Compounds
The unique combination of the bromine atom and the ethynyl group distinguishes this compound from other pyridine derivatives. For instance:
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-methylpyridine | Lacks ethynyl group | Less reactive in coupling reactions |
| 5-Ethynyl-4-methylpyridine | Lacks bromine atom | Affected reactivity in substitution |
This comparison underscores the versatility of this compound in synthetic applications and its potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
